molecular formula C19H12Cl2O2 B3423509 (2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one CAS No. 304896-43-3

(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one

Cat. No.: B3423509
CAS No.: 304896-43-3
M. Wt: 343.2 g/mol
InChI Key: DFVWAEMSSLABBF-JXMROGBWSA-N
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Description

(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a furan ring substituted with a 2,5-dichlorophenyl group and a phenyl ring connected through a propenone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base.

  • Starting Materials

    • 2,5-dichlorobenzaldehyde
    • 2-acetylfuran
  • Reaction Conditions

    • Base: Sodium hydroxide or potassium hydroxide
    • Solvent: Ethanol or methanol
    • Temperature: Room temperature to reflux
  • Procedure

    • Dissolve 2,5-dichlorobenzaldehyde and 2-acetylfuran in ethanol.
    • Add sodium hydroxide solution dropwise while stirring.
    • Allow the reaction mixture to stir at room temperature or reflux for several hours.
    • After completion, the reaction mixture is poured into ice-cold water to precipitate the product.
    • The precipitate is filtered, washed with water, and recrystallized from ethanol to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Using large reactors for the condensation reaction.
  • Employing continuous stirring and temperature control systems.
  • Implementing purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions to form corresponding epoxides or hydroxylated derivatives.
    • Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reduction

    • Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones.
    • Common reagents: Sodium borohydride, lithium aluminum hydride.
  • Substitution

    • The furan ring and phenyl rings can undergo electrophilic substitution reactions.
    • Common reagents: Halogens (chlorine, bromine), nitrating agents.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various chalcone derivatives with potential biological activities.

Biology and Medicine

    Antimicrobial Activity: Chalcone derivatives, including (2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one, have shown promising antimicrobial properties against various bacterial and fungal strains.

    Anticancer Activity: Research indicates that chalcones can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Industry

    Pharmaceuticals: The compound is used in the development of pharmaceutical agents with potential therapeutic applications.

    Agriculture: Chalcone derivatives are explored for their use as agrochemicals due to their pesticidal properties.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one involves:

    Molecular Targets: The compound interacts with various cellular targets, including enzymes and receptors.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
  • (2E)-3-[5-(2,5-difluorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
  • (2E)-3-[5-(2,5-dibromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one

Uniqueness

  • The presence of the 2,5-dichlorophenyl group in (2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one imparts unique electronic and steric properties, influencing its reactivity and biological activity.
  • Compared to similar compounds, it may exhibit distinct antimicrobial and anticancer activities due to the specific positioning of chlorine atoms on the phenyl ring.

Properties

IUPAC Name

(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2O2/c20-14-6-9-17(21)16(12-14)19-11-8-15(23-19)7-10-18(22)13-4-2-1-3-5-13/h1-12H/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVWAEMSSLABBF-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304896-43-3
Record name 3-(5-(2,5-DICHLOROPHENYL)-2-FURYL)-1-PHENYL-2-PROPEN-1-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
Reactant of Route 2
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(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
Reactant of Route 3
(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
Reactant of Route 4
(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
Reactant of Route 5
(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
Reactant of Route 6
(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one

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